molecular formula C18H15F3N2O3S B11590407 Ethyl 3-amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate CAS No. 354793-25-2

Ethyl 3-amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B11590407
CAS No.: 354793-25-2
M. Wt: 396.4 g/mol
InChI Key: LGNBTVFAKSIGIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate is a complex organic compound that belongs to the thienopyridine class. This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core, a trifluoromethyl group, and a methoxyphenyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thieno[2,3-b]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents under controlled conditions.

    Attachment of the Methoxyphenyl Group: This can be done through a substitution reaction using a methoxyphenyl halide.

    Esterification: The final step involves the esterification of the carboxylate group with ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Halides, acids, and bases are often used as reagents in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halides or alkyl groups.

Scientific Research Applications

Ethyl 3-amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 3-amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate can be compared with other thienopyridine derivatives. Similar compounds include:

    Clopidogrel: A well-known antiplatelet agent.

    Prasugrel: Another antiplatelet drug with a similar core structure.

    Ticlopidine: An older antiplatelet medication.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Biological Activity

Ethyl 3-amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate (referred to as Compound 1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Compound 1 has the molecular formula C18H15F3N2O3SC_{18}H_{15}F_{3}N_{2}O_{3}S and features a thieno[2,3-b]pyridine core structure substituted with an ethyl group, a trifluoromethyl group, and a methoxyphenyl moiety. Its structural characteristics suggest potential interactions with various biological targets.

Structural Information

PropertyValue
Molecular FormulaC18H15F3N2O3S
SMILESCCOC(=O)C1=C(C2=C(S1)N=C(C=C2C(F)(F)F)C3=CC=C(C=C3)OC)N
InChIInChI=1S/C18H15F3N2O3S/c1-3-26-17(24)15...

Anticancer Activity

Recent studies have highlighted the anticancer potential of thieno[2,3-b]pyridine derivatives, including Compound 1. The compound has been investigated for its ability to inhibit cancer cell proliferation. For instance, related compounds have shown IC50 values in the low micromolar range against various tumor cell lines:

  • HeLa Cells : IC50 values around 5 μM.
  • MCF-7 Cells : IC50 values around 6 μM.
  • PC-3 Cells : IC50 values as low as 1.48 μM.

These findings suggest that Compound 1 may exhibit similar or enhanced anticancer properties due to its unique structure and substituents.

The mechanism by which Compound 1 exerts its anticancer effects appears to involve:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase.
  • Targeting Specific Kinases : Research indicates that thieno[2,3-b]pyridine derivatives may inhibit kinases involved in tumor growth and survival pathways.

Anti-inflammatory Activity

In addition to its anticancer properties, Compound 1 may also possess anti-inflammatory effects. Studies on related compounds have demonstrated their ability to inhibit pro-inflammatory cytokines such as TNF-alpha in vitro and in vivo. This suggests that Compound 1 could be beneficial in treating inflammatory diseases.

Study on Antiproliferative Effects

A study published in MDPI evaluated various thieno[2,3-b]pyridine derivatives for their antiproliferative activity against several cancer cell lines. The results indicated that compounds with similar structural motifs to Compound 1 exhibited significant growth inhibition in cancer cells through apoptosis induction and cell cycle arrest mechanisms .

Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of Compound 1 with key biological targets such as VEGFR-2. These studies suggest that the compound can effectively bind to the active sites of these targets, potentially leading to inhibition of angiogenesis and tumor growth .

Properties

CAS No.

354793-25-2

Molecular Formula

C18H15F3N2O3S

Molecular Weight

396.4 g/mol

IUPAC Name

ethyl 3-amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate

InChI

InChI=1S/C18H15F3N2O3S/c1-3-26-17(24)15-14(22)13-11(18(19,20)21)8-12(23-16(13)27-15)9-4-6-10(25-2)7-5-9/h4-8H,3,22H2,1-2H3

InChI Key

LGNBTVFAKSIGIZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=C(C=C2C(F)(F)F)C3=CC=C(C=C3)OC)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.